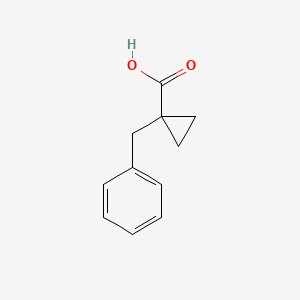

1-Benzylcyclopropane-1-carboxylic acid

Übersicht

Beschreibung

1-Benzylcyclopropane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopropane derivatives. While the provided papers do not directly discuss 1-Benzylcyclopropane-1-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of cyclopropane derivatives.

Synthesis Analysis

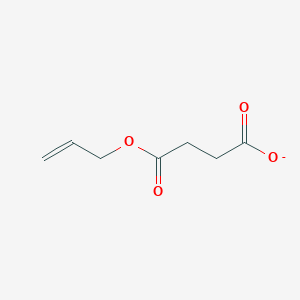

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. The paper titled "Polymerization of cyclic monomers. VII. Synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes" discusses the synthesis of related compounds through esterification of 1-alkoxycarbonyl-2-vinylcyclopropane-1-carboxylic acids with resorcinol . This method could potentially be adapted for the synthesis of 1-Benzylcyclopropane-1-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by a three-membered ring, which imparts significant strain and reactivity to these molecules. The paper on the synthesis and radical polymerization of vinylcyclopropane derivatives provides information on the confirmation of the structure using techniques such as elemental analysis, infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques are crucial for determining the molecular structure and could be applied to 1-Benzylcyclopropane-1-carboxylic acid as well.

Chemical Reactions Analysis

Cyclopropane derivatives are known for their unique reactivity due to the ring strain. The paper on polymerization indicates that the radical polymerization of difunctional 2-vinyl-cyclopropanes can result in the formation of hard, transparent, crosslinked polymers . This suggests that 1-Benzylcyclopropane-1-carboxylic acid could also undergo various chemical reactions, potentially including polymerization, under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely depending on the substituents attached to the cyclopropane ring. The paper on polymerization reports that during the bulk polymerization of a crystalline bis[(1-methoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzene, an expansion in volume occurred . This indicates that the physical properties such as volume change during reactions can be an important consideration for cyclopropane derivatives. The solubility and the ability to form crosslinked polymers are also notable chemical properties that can be inferred from the polymerization study .

Wissenschaftliche Forschungsanwendungen

Ethylene Precursor in Plants

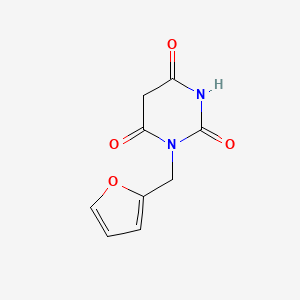

1-Benzylcyclopropane-1-carboxylic acid, as a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in plant biology. ACC acts as the direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. In research by Hoffman, Yang, and McKeon (1982), it was observed that when labeled ACC was administered to wheat leaves, it was primarily converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, indicating its role in ethylene biosynthesis in higher plants (Hoffman, Yang, & McKeon, 1982).

Synthesis and Derivatives

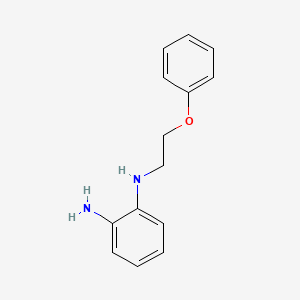

Allwein et al. (2004) developed a convenient route to synthesize ACC and its N-protected derivatives. This synthesis route, involving bisalkylation of an O-benzyl glycine derived imine followed by global deprotection, highlights the compound's importance in chemical synthesis (Allwein et al., 2004).

Role in Ethylene-Independent Growth Regulation

Polko and Kieber (2019) explored the emerging role of ACC as an ethylene-independent growth regulator. While it is known as an ethylene precursor, evidence suggests that ACC also plays a signaling role independent of biosynthesis, regulating plant development and response to environmental stimuli (Polko & Kieber, 2019).

Natural Occurrence and Biological Activities

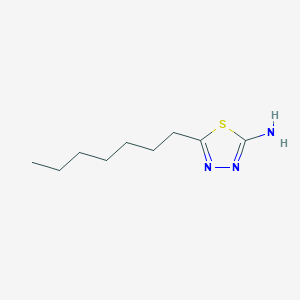

Coleman and Hudson (2016) discussed the natural occurrence of cyclopropane-containing compounds like ACC, emphasizing their diverse biological activities, including antifungal, antimicrobial, and antiviral properties. Their research sheds light on the broad spectrum of biological activities associated with these compounds (Coleman & Hudson, 2016).

Agronomic Applications

Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation, transport, and regulation of ACC in plants, considering its potential applications in agronomy. They highlighted the need for future research to explore the novel findings and the implications for agricultural practices (Vanderstraeten & Van Der Straeten, 2017).

Wirkmechanismus

Target of Action

Mode of Action

The carboxylic acid group (COOH) in BCPCA allows it to participate in condensation reactions to form esters and amides. This reactivity could potentially influence its interaction with biological targets.

Pharmacokinetics

Action Environment

Safety and Hazards

The safety information for 1-Benzylcyclopropane-1-carboxylic acid indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-benzylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXHBOMTVGLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340211 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylcyclopropane-1-carboxylic acid | |

CAS RN |

27356-91-8 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)